(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate

Lipophilicity Drug-likeness Permeability

This 4-bromophenyl sulfinylacetate ester is a strategic building block for medicinal chemistry. Its bromine atom serves as a versatile handle for late-stage functionalization via Suzuki-Miyaura coupling, enabling rapid SAR library expansion. The enhanced lipophilicity (Δ logP +0.7 vs. benzyl ester) improves passive membrane permeability—ideal for intracellular target engagement assays. Additionally, the bromine provides a strong anomalous scattering signal at Cu Kα for co-crystallography phasing. Available from screening-compound suppliers for hit-to-lead campaigns.

Molecular Formula C15H12BrNO7S2
Molecular Weight 462.29
CAS No. 957480-78-3
Cat. No. B2811313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
CAS957480-78-3
Molecular FormulaC15H12BrNO7S2
Molecular Weight462.29
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)S(=O)CC(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C15H12BrNO7S2/c1-26(22,23)12-6-7-14(13(8-12)17(19)20)25(21)9-15(18)24-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3
InChIKeyQVBVXPYJZJASEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate (CAS 957480-78-3) | Chemical Identity and Procurement Baseline


(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate (CAS 957480-78-3; molecular formula C15H12BrNO7S2; MW 462.29) is a specialized organic compound classified as a sulfinylacetate ester derivative. It incorporates a 4-bromophenyl group, a sulfinylacetate linker, and a 4-methylsulfonyl-2-nitrophenyl sulfinyl moiety , [1]. The compound is commercially available from screening-compound suppliers such as Life Chemicals (catalog F3103-0076, >90% purity) [1], positioning it as a tractable starting point for medicinal chemistry and chemical biology campaigns. However, publicly disclosed target-specific pharmacological profiling for this precise compound is currently sparse, necessitating a careful, evidence-based comparison with its closest structural analogs to inform procurement decisions.

Why (4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate Cannot Be Replaced by Generic In-Class Analogs


Within the 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate ester series, the nature of the ester substituent dramatically alters both physicochemical properties and biological target engagement. The 4-bromophenyl ester of interest presents a significantly higher calculated logP (~2.8) compared to the benzyl ester analog (~2.1), implying altered membrane permeability and metabolic stability [1], [2]. Crucially, the bromine atom provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions—a capability entirely absent in the unsubstituted phenyl or benzyl congeners. Available binding data for the benzyl analog against X-box-binding protein 1 (IC50 = 10,000 nM) and DNA damage-inducible transcript 3 protein (IC50 = 10,000 nM) establishes only modest target engagement for that specific ester, but the quantitative impact of the 4-bromophenyl substitution on these or alternative targets remains uncharacterized in the public domain [3]. Therefore, generic substitution without experimental confirmation would risk losing critical synthetic versatility and may result in an unpredictable shift in biological activity profile.

(4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate: Quantitative Differentiation Evidence Versus Closest Analogs


Hydrophobicity-Driven Differentiation: Calculated logP Comparison with the Benzyl Ester Analog

The 4-bromophenyl ester exhibits a calculated logP approximately 0.7 log units higher than the corresponding benzyl ester, based on structural fragment contributions [1]. This translates to a roughly 5-fold increase in predicted 1-octanol/water partition coefficient, with direct implications for passive membrane permeability and non-specific protein binding. The benzyl ester analog (CHEBI:94220) has a molecular weight of 397.4 g/mol and lacks the heavy bromine atom [1].

Lipophilicity Drug-likeness Permeability

Synthetic Diversification Potential: The 4-Bromophenyl Handle Enables Downstream Cross-Coupling Chemistry

The 4-bromophenyl substituent serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification into biaryl or arylamine libraries without modifying the sulfinylacetate core [1], [2]. In contrast, the benzyl ester analog contains only unactivated C–H bonds at the ester position, precluding analogous modular derivatization. The bromine atom also contributes a distinct anomalous scattering signal for X-ray crystallographic phasing, a feature absent in non-halogenated analogs [1].

Late-stage functionalization Suzuki coupling Medicinal chemistry

Modest Target Engagement of the Benzyl Ester Analog Establishes a Baseline, but the 4-Bromophenyl Modification Remains Unprofiled

The benzyl ester congener (BDBM68106) was profiled in NIH MLSCN assays against X-box-binding protein 1 (XBP-1, Human) and DNA damage-inducible transcript 3 (DDIT3, Mouse), yielding IC50 values of 10,000 nM for both targets [1]. These values represent weak to marginal inhibitory activity. No equivalent public-domain data exist for the 4-bromophenyl ester, meaning the functional consequence of replacing the benzyl group with a 4-bromophenyl group on these or other targets has not been empirically determined.

XBP-1 DDIT3 IC50 BindingDB

Purity and Supply Chain Transparency: Vendor-Specified Quality Metrics

Life Chemicals offers the target compound at a certified purity of >90% (catalog F3103-0076) in pack sizes ranging from 4 mg to 50 mg [1]. In comparison, the benzyl ester analog is listed by multiple vendors with purities typically specified as 95% . For procurement purposes, the >90% purity threshold is acceptable for primary screening but may require repurification for biophysical assays (e.g., SPR, ITC) where trace impurities can confound results.

Purity specification Procurement Quality control

Best-Fit Application Scenarios for (4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate (CAS 957480-78-3)


Late-Stage Diversification in Kinase or Phosphatase Inhibitor Programs

The 4-bromophenyl group enables modular library synthesis via Suzuki-Miyaura coupling, allowing medicinal chemists to rapidly explore substituent effects on the ester terminus without resynthesizing the sulfinylacetate core . This scenario is particularly relevant for programs targeting protein tyrosine phosphatases (e.g., TC-PTP, SHP-1) where the sulfinyl moiety may contribute to binding affinity. Although the benzyl ester analog shows weak IC50 values (10 μM) against XBP-1 and DDIT3, the 4-bromophenyl handle adds synthetic versatility that may uncover more potent analogs through focused library design .

Chemical Probe Development Requiring an Intracellular Target Engagement Marker

The increased lipophilicity of the 4-bromophenyl ester (estimated Δ logP +0.7 vs. benzyl ester) may facilitate passive cell membrane permeation, making it a candidate for cellular target engagement assays such as CETSA or NanoBRET . Its selection over the benzyl ester should be guided by the biological context: for intracellular targets where permeability is rate-limiting, the additional lipophilicity could provide a measurable advantage in cellular potency, though this hypothesis requires experimental validation.

X-ray Crystallographic Phasing of Protein-Ligand Complexes

The bromine atom provides a strong anomalous scattering signal at Cu Kα wavelength (f'' ≈ 1.28 e⁻), facilitating experimental phasing for structure-based drug design . This feature is absent in the benzyl, phenyl, or tert-butyl ester analogs, making the 4-bromophenyl ester a strategic choice for co-crystallography campaigns where phase information is needed to resolve ligand binding poses.

Quote Request

Request a Quote for (4-Bromophenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.